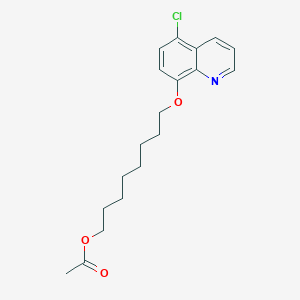
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to an octyl acetate group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate typically involves the reaction of 5-chloroquinoline with octyl acetate in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate quinoline ether, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloroquinoline moiety to a quinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroquinoline moiety can bind to active sites, inhibiting the function of the target protein. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
Uniqueness
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is unique due to its longer octyl chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
Propiedades
Fórmula molecular |
C19H24ClNO3 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
8-(5-chloroquinolin-8-yl)oxyoctyl acetate |
InChI |
InChI=1S/C19H24ClNO3/c1-15(22)23-13-6-4-2-3-5-7-14-24-18-11-10-17(20)16-9-8-12-21-19(16)18/h8-12H,2-7,13-14H2,1H3 |
Clave InChI |
LVHJPGMYEBOPNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


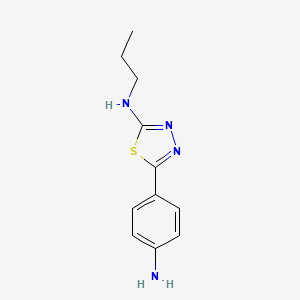


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
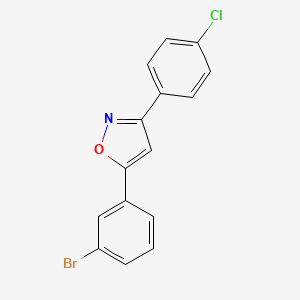
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
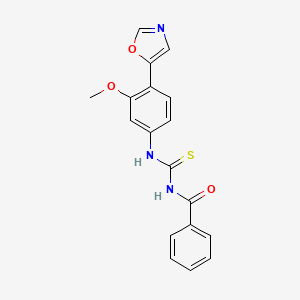
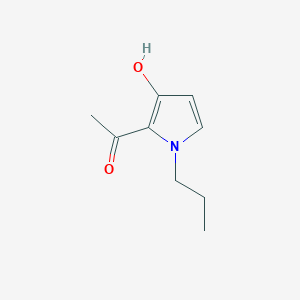


![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
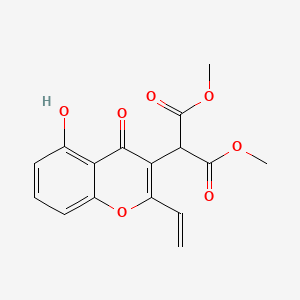

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
